5,6-Dihydroxybenzofuran-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,9-10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRBEUXIJCFHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC(=C(C=C2O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310371 | |

| Record name | 5,6-Dihydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14771-00-7 | |

| Record name | NSC226195 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dihydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6-Dihydroxybenzofuran-3-one

Introduction

5,6-Dihydroxybenzofuran-3-one is a molecule of significant interest within the broader class of benzofuranones, a scaffold prevalent in numerous biologically active natural products and synthetic compounds. The precise elucidation of its molecular structure is a prerequisite for understanding its chemical reactivity, biological activity, and potential applications in drug development and materials science. Spectroscopic analysis provides the foundational data for this structural confirmation. This technical guide offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5,6-dihydroxybenzofuran-3-one. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage data from closely related analogs to provide a robust, predictive analysis of its spectroscopic characteristics. This approach not only offers a valuable reference for researchers working with this compound but also illustrates the principles of spectroscopic interpretation based on structural analogy.

Molecular Structure and Key Features

The structure of 5,6-dihydroxybenzofuran-3-one, with its fused bicyclic system, ketone functionality, and hydroxyl groups, dictates its unique spectroscopic fingerprint. The presence of a chiral center at C2 (if substituted) or tautomerism involving the enol form are critical considerations in spectral analysis.

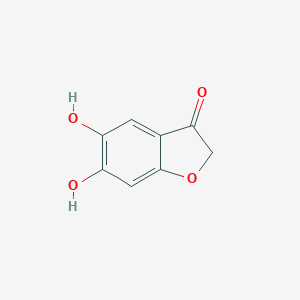

Caption: Molecular structure of 5,6-dihydroxybenzofuran-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 5,6-dihydroxybenzofuran-3-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄). The choice of solvent is critical, as protic solvents may lead to the exchange of hydroxyl protons, broadening their signals or causing them to disappear. DMSO-d₆ is often preferred for observing exchangeable protons.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Experiments: To unambiguously assign the proton and carbon signals, especially for the aromatic region, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for identifying long-range (2-3 bond) correlations, which helps in piecing together the molecular structure.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5,6-dihydroxybenzofuran-3-one in DMSO-d₆ is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-2 | ~4.7 | s | Methylene protons adjacent to the ether oxygen and keto group. |

| H-4 | ~6.9 | s | Aromatic proton, singlet due to substitution pattern. |

| H-7 | ~7.2 | s | Aromatic proton, singlet due to substitution pattern. |

| 5-OH | ~9.5 | br s | Phenolic hydroxyl proton, exchangeable with D₂O. |

| 6-OH | ~9.8 | br s | Phenolic hydroxyl proton, exchangeable with D₂O. |

Expertise & Experience: The chemical shifts of the aromatic protons (H-4 and H-7) are influenced by the electron-donating hydroxyl groups and the electron-withdrawing effect of the fused lactone ring. The methylene protons at C-2 are expected to be a singlet in the absence of adjacent protons. The phenolic hydroxyl protons are expected to be downfield and broad due to hydrogen bonding and exchange phenomena. In some tautomeric forms, these signals might not be observed.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data provides a map of the carbon skeleton.

| Carbon | Predicted Chemical Shift (ppm) | DEPT | Notes |

| C-2 | ~70 | CH₂ | Methylene carbon adjacent to oxygen. |

| C-3 | ~195 | C | Ketone carbonyl carbon. |

| C-3a | ~120 | C | Aromatic quaternary carbon. |

| C-4 | ~110 | CH | Aromatic methine carbon. |

| C-5 | ~145 | C | Aromatic quaternary carbon bearing a hydroxyl group. |

| C-6 | ~150 | C | Aromatic quaternary carbon bearing a hydroxyl group. |

| C-7 | ~105 | CH | Aromatic methine carbon. |

| C-7a | ~155 | C | Aromatic quaternary carbon adjacent to ether oxygen. |

Authoritative Grounding: The chemical shifts are estimated based on established values for benzofuranone derivatives and the known effects of hydroxyl substituents on aromatic rings. The downfield shift of C-3 is characteristic of a ketone carbonyl carbon, while the carbons attached to the hydroxyl groups (C-5 and C-6) are shifted downfield due to the deshielding effect of the oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The key IR absorption bands for 5,6-dihydroxybenzofuran-3-one are predicted as follows:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400-3200 | Broad, Strong | O-H stretching (phenolic hydroxyls, hydrogen-bonded) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950 | Weak | Aliphatic C-H stretching (CH₂) |

| ~1720 | Strong | C=O stretching (five-membered ring ketone) |

| 1620-1580 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1280 | Strong | C-O stretching (aryl ether) |

| 1200-1100 | Strong | C-O stretching (phenolic) |

Trustworthiness: The broad O-H stretching band is a hallmark of hydroxyl groups involved in hydrogen bonding. The strong absorption around 1720 cm⁻¹ is highly characteristic of the carbonyl group in a five-membered lactone ring. The presence of aromatic C=C stretching bands confirms the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which will provide more extensive fragmentation information.

-

Mass Analyzer: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to determine the elemental composition.

-

Tandem MS (MS/MS): To study the fragmentation pathways, the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) can be isolated and subjected to collision-induced dissociation (CID).

Predicted Mass Spectrometry Data

-

Molecular Formula: C₈H₆O₄

-

Exact Mass: 166.0266

-

Molecular Weight: 166.13

Predicted ESI-MS Data:

-

Positive Mode: [M+H]⁺ = m/z 167.0339

-

Negative Mode: [M-H]⁻ = m/z 165.0193

Predicted EI-MS Fragmentation: A plausible fragmentation pathway for 5,6-dihydroxybenzofuran-3-one under EI conditions is depicted below.

Caption: Plausible EI-MS fragmentation pathway.

Expertise & Experience: The initial fragmentation is likely to involve the loss of a carbon monoxide (CO) molecule from the lactone ring, a common fragmentation pathway for such systems. The loss of water from the hydroxyl groups is also a probable fragmentation route. Subsequent losses of CO can lead to further fragmentation. The exact fragmentation pattern will provide valuable structural information.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of 5,6-dihydroxybenzofuran-3-one. By combining the predictive power of NMR, the functional group identification capabilities of IR, and the molecular weight and fragmentation information from MS, researchers can confidently confirm the structure of this and related benzofuranone derivatives. The provided protocols and predicted data serve as a valuable starting point for experimental work and data interpretation in the fields of natural product chemistry, medicinal chemistry, and synthetic organic chemistry.

References

- While no direct and complete experimental spectra for 5,6-dihydroxybenzofuran-3-one are cited due to their apparent lack in public databases, the principles and comparative data are drawn from general knowledge and spectral data of related compounds found in the following types of resources: Synthesis and characterization of benzofuran derivatives: Many articles describe the synthesis of various benzofuranones and provide their spectral data (¹H NMR, ¹³C NMR, IR, MS), which serves as a basis for the predictions made in this guide. An example of such work can be found in journals like the Journal of Organic Chemistry and Tetrahedron Letters. Spectroscopic Databases: Spectral databases such as the NIST WebBook, SpectraBase, and the Chemical Entities of Biological Interest (ChEBI) database provide spectral data for a wide range of organic compounds, including various benzofuran derivatives. NMR Prediction Software: Software such as ChemDraw and other specialized programs can provide estimated NMR spectra based on the molecular structure, which can be a useful guide for experimentalists.

The Solubility Profile of 5,6-Dihydroxybenzofuran-3-one: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anticipated solubility profile of 5,6-Dihydroxybenzofuran-3-one, a molecule of interest in pharmaceutical research. In the absence of extensive empirical data in the public domain, this document synthesizes fundamental physicochemical principles, predictive insights, and established experimental protocols to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the structural attributes of 5,6-Dihydroxybenzofuran-3-one, predict its behavior in various solvent systems, and detail the critical influence of pH and temperature on its solubility. Furthermore, this guide presents comprehensive, step-by-step methodologies for the experimental determination of both thermodynamic and kinetic solubility, providing a self-validating system for empirical assessment.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a promising therapeutic agent from the laboratory to clinical application is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. A thorough understanding of a compound's solubility profile is not merely a perfunctory characterization step; it is a cornerstone of successful drug development. It dictates bioavailability, influences formulation strategies, and ultimately impacts therapeutic efficacy. 5,6-Dihydroxybenzofuran-3-one, a member of the benzofuranone class of heterocyclic compounds, presents a unique structural motif with significant potential for biological activity. Benzofuran derivatives are known to possess a wide range of pharmacological properties.[1] This guide is dedicated to elucidating the key factors that will govern its solubility, providing a predictive and practical framework for its progression through the drug discovery pipeline.

Physicochemical Properties: The Molecular Blueprint for Solubility

While specific experimental data for 5,6-Dihydroxybenzofuran-3-one is limited, we can infer its likely physicochemical characteristics from its structure and from data on analogous compounds. These parameters are critical in predicting its solubility behavior.

Table 1: Predicted Physicochemical Properties of 5,6-Dihydroxybenzofuran-3-one

| Property | Predicted Value/Characteristic | Implication for Solubility |

| Molecular Weight | 166.13 g/mol | Low molecular weight generally favors good solubility. |

| logP (Octanol-Water Partition Coefficient) | ~0.6 (estimated based on similar structures)[2] | A low logP value suggests a degree of hydrophilicity, which is favorable for aqueous solubility. |

| pKa (Acid Dissociation Constant) | Acidic (due to phenolic hydroxyl groups) | The presence of ionizable phenolic hydroxyl groups indicates that solubility will be highly dependent on the pH of the medium. |

| Hydrogen Bond Donors/Acceptors | Multiple donor and acceptor sites | The capacity for hydrogen bonding with water molecules is a key determinant of aqueous solubility. |

| Melting Point | Expected to be a solid at room temperature | A higher melting point can sometimes correlate with lower solubility due to stronger crystal lattice energy. |

The presence of two phenolic hydroxyl groups is the most salient feature influencing the solubility of 5,6-Dihydroxybenzofuran-3-one. These groups can be deprotonated to form phenolate anions, which are significantly more water-soluble than the neutral molecule. This immediately signals that pH will be a critical determinant of its aqueous solubility.

The Impact of pH on Aqueous Solubility: A Predictive Analysis

The solubility of phenolic compounds is profoundly influenced by pH.[3] For 5,6-Dihydroxybenzofuran-3-one, we can anticipate a U-shaped solubility curve in aqueous media as a function of pH.

-

Acidic pH (below the pKa of the phenolic groups): In a highly acidic environment, the phenolic hydroxyl groups will be fully protonated. The molecule will exist in its neutral form, and its solubility will be at its lowest, dictated by its intrinsic aqueous solubility.

-

Neutral pH: As the pH approaches the pKa of the first hydroxyl group, a fraction of the molecules will ionize, leading to an increase in solubility.

-

Alkaline pH (above the pKa of the phenolic groups): At alkaline pH, the phenolic hydroxyl groups will be deprotonated, forming water-soluble phenolate salts.[4] This will lead to a significant increase in the overall solubility of the compound. Research has shown that the highest extraction and, by extension, solubility of phenolic compounds is often achieved at very acidic (pH 1-2) and very alkaline (pH 11-12) conditions.[3]

Solubility in Organic Solvents and Co-Solvent Systems

While aqueous solubility is paramount for bioavailability, understanding solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for in vitro assays. Given its polar nature due to the hydroxyl and carbonyl groups, 5,6-Dihydroxybenzofuran-3-one is expected to exhibit good solubility in polar organic solvents.

Table 2: Predicted Solubility of 5,6-Dihydroxybenzofuran-3-one in Common Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | Highly Polar | pH-dependent | Capable of hydrogen bonding, but ionization is key. |

| Ethanol | Polar Protic | High | Can act as both a hydrogen bond donor and acceptor. |

| Methanol | Polar Protic | High | Similar to ethanol, with high polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A strong polar aprotic solvent capable of disrupting intermolecular forces. |

| Acetone | Polar Aprotic | Moderate to High | Good solvent for many organic compounds. |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than other listed organic solvents. |

| Hexane | Nonpolar | Low | "Like dissolves like" principle; the polarity mismatch will limit solubility. |

| Toluene | Nonpolar | Low | Similar to hexane, a poor solvent for polar compounds. |

For many drug discovery applications, co-solvent systems are employed to enhance the aqueous solubility of poorly soluble compounds.[5] A common strategy involves dissolving the compound in a water-miscible organic solvent like DMSO or ethanol and then diluting it with an aqueous buffer.

The Influence of Temperature on Solubility

The solubility of most solid organic compounds in a liquid solvent increases with temperature.[6][7] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[8] According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. For 5,6-Dihydroxybenzofuran-3-one, it is reasonable to expect that its solubility in both aqueous and organic solvents will increase as the temperature is raised. However, the magnitude of this increase can vary significantly between different solvents and is best determined empirically.[6] It is also important to note that for some compounds, solubility can decrease with increasing temperature in an exothermic dissolution process.[8]

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous and standardized experimental protocols are essential. The choice between determining thermodynamic or kinetic solubility often depends on the stage of drug discovery.[9]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[5] It measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid 5,6-Dihydroxybenzofuran-3-one to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution. This is a critical step and is usually achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately determine the concentration of 5,6-Dihydroxybenzofuran-3-one in the clear filtrate. This is typically done using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent under the specified conditions.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[10] This method is often used in the early stages of drug discovery for high-throughput screening.[9]

Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 5,6-Dihydroxybenzofuran-3-one in 100% DMSO (e.g., 10 mM).

-

Dilution and Precipitation: Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be low (typically <2%) to minimize its co-solvent effect. The rapid change in solvent environment will cause the compound to precipitate.

-

Incubation: Allow the solution to incubate for a short period (e.g., 1-2 hours) at a constant temperature.

-

Analysis: Measure the concentration of the compound remaining in solution. This can be done directly in a multi-well plate format using techniques like nephelometry (light scattering) to detect precipitation or by filtration and subsequent analysis of the filtrate by UV-Vis spectroscopy or LC-MS/MS.[10][11]

-

Calculation: The measured concentration is the kinetic solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated solubility profile of 5,6-Dihydroxybenzofuran-3-one based on its molecular structure and established physicochemical principles. The key takeaway for researchers is the predicted strong dependence of its aqueous solubility on pH, a direct consequence of its phenolic hydroxyl groups. While this guide offers a solid predictive foundation, it is imperative that these theoretical considerations are substantiated with empirical data. The detailed experimental protocols provided herein offer a clear path for obtaining accurate thermodynamic and kinetic solubility measurements. A thorough understanding and empirical characterization of the solubility of 5,6-Dihydroxybenzofuran-3-one will be instrumental in guiding its formulation development and ultimately realizing its full therapeutic potential.

References

-

Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. Retrieved January 14, 2026, from [Link]

-

Study of Benzofuran Derivatives and their Biological Significance. (2018). IJSDR. Retrieved January 14, 2026, from [Link]

-

The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (2020). ProQuest. Retrieved January 14, 2026, from [Link]

-

Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(4), 832–837. Retrieved January 14, 2026, from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved January 14, 2026, from [Link]

-

On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Biochemistry, Dissolution and Solubility. (2023). In StatPearls. NCBI Bookshelf. Retrieved January 14, 2026, from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

Determination of solubility by gravimetric method: A brief review. (2021). National Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved January 14, 2026, from [Link]

-

Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. Retrieved January 14, 2026, from [Link]

-

How does pH affect the solubility of phenolic acid? (2016). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Role of Solvent and Citric Acid-Mediated Solvent Acidification in Enhancing the Recovery of Phenolics, Flavonoids, and Anthocyanins from Apple Peels. (2023). Molecules. Retrieved January 14, 2026, from [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. Retrieved January 14, 2026, from [Link]

-

5,6-Dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (3R,6S,7S)-3-Butyl-6,7-dihydroxy-4,5,6,7-tetrahydroisobenzofuran-1(3H)-one | C12H18O4 | CID 24121290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [PDF] Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids | Semantic Scholar [semanticscholar.org]

- 4. 4,6-dihydroxybenzofuran-3(2H)-one | C8H6O4 | CID 227444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | C20H10Br2O5 | CID 3835513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-hydroxy-5,6-dimethoxy-3H-isobenzofuran-1-one synthesis - chemicalbook [chemicalbook.com]

- 11. 5,6-Dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione | C8H4O5 | CID 54169357 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preamble: The Quest for 5,6-Dihydroxybenzofuran-3-one in Nature

An In-depth Technical Guide to the Natural Sources of Dihydroxybenzofuranones with a Focus on the 5,6-Dihydroxybenzofuran-3-one Scaffold

For researchers and drug development professionals, the pursuit of novel bioactive scaffolds is a continuous endeavor. Benzofuranones, a class of heterocyclic compounds, have garnered significant attention due to their diverse pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties. This guide delves into the natural sources of dihydroxybenzofuranones, with a specific focus on the elusive 5,6-Dihydroxybenzofuran-3-one. While direct evidence for the natural occurrence of this precise molecule is scarce in current literature, this document provides a comprehensive overview of closely related, naturally occurring analogues, their biosynthetic origins, and the established methodologies for their discovery and characterization. This technical guide is structured to empower researchers with the foundational knowledge and practical insights necessary to explore this promising chemical space.

Section 1: The Benzofuranone Landscape: Fungi as a Prolific Source

While the specific target, 5,6-Dihydroxybenzofuran-3-one, remains to be definitively isolated from a natural source, the broader family of dihydroxybenzofuranone derivatives is well-represented in the fungal kingdom. Fungi, particularly endophytic and marine-derived species, are recognized as proficient producers of a vast array of secondary metabolites, including polyketides which are the precursors to many benzofuranones.

A notable example is the fungus Cephalosporium sp., isolated from Sinarundinaria nitida, which has been shown to produce a variety of isobenzofuranone derivatives. Among these are 4,6-dihydroxy-5-methoxy-7-methylphthalide and 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran. The isolation of these multi-hydroxylated benzofuranone structures strongly suggests that the enzymatic machinery for producing dihydroxybenzofuranone cores is present in fungi.

Table 1: Representative Dihydroxybenzofuranone Derivatives from Fungal Sources

| Compound Name | Fungal Source | Key Structural Features | Reference |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | Cephalosporium sp. | Isobenzofuranone with dihydroxy and methoxy substitutions | |

| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran | Cephalosporium sp. | Trihydroxy isobenzofuranone derivative |

Section 2: Biosynthetic Pathways: A Polyketide Foundation

The biosynthesis of benzofuranones in fungi is intrinsically linked to the polyketide pathway. Polyketide synthases (PKSs) are large, multi-domain enzymes that construct a poly-β-keto chain from simple acyl-CoA precursors, primarily acetyl-CoA and malonyl-CoA. The resulting polyketide chain is a highly reactive intermediate that undergoes a series of enzyme-catalyzed or spontaneous cyclizations and modifications to yield the final benzofuranone scaffold.

The formation of the dihydroxy-substituted benzene ring of the benzofuranone is a direct consequence of the specific folding and cyclization of the polyketide chain. Subsequent tailoring enzymes, such as oxidases and methyltransferases, can further modify the core structure to produce the diversity of derivatives observed in nature.

Caption: Generalized biosynthetic pathway of fungal benzofuranones.

In the context of plant-derived benzofuranones, the biosynthesis of aurones, such as aureusidin, provides a compelling parallel. Aurones are yellow pigments in flowers, and their formation is catalyzed by aureusidin synthase, a polyphenol oxidase homolog. This enzyme acts on chalcone precursors, catalyzing both hydroxylation and oxidative cyclization to form the benzofuranone-like aurone structure. This highlights an independent evolutionary path to a similar chemical scaffold in plants.

Section 3: Experimental Protocols for Discovery and Characterization

The search for novel natural products, including potentially 5,6-Dihydroxybenzofuran-3-one, requires a systematic and robust experimental workflow. The following protocols are based on established methods for the isolation and characterization of benzofuranone derivatives from fungal sources.

Fungal Cultivation and Extraction

-

Cultivation: The selected fungal strain (e.g., Cephalosporium sp.) is cultured on a suitable medium, such as potato dextrose agar (PDA) for solid-state fermentation or in a liquid broth for submerged fermentation, to encourage the production of secondary metabolites.

-

Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate (EtOAc), which is effective at solubilizing semi-polar compounds like dihydroxybenzofuranones. The solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure compounds from the complex crude extract.

-

Initial Fractionation (Silica Gel Chromatography): The crude extract is subjected to column chromatography on silica gel, using a gradient of solvents with increasing polarity (e.g., hexane-EtOAc followed by EtOAc-methanol). This separates the extract into several fractions based on the polarity of the constituent compounds.

-

Size-Exclusion Chromatography (Sephadex LH-20): Fractions containing compounds of interest are further purified using a Sephadex LH-20 column with methanol as the eluent. This technique separates molecules based on their size and is effective for removing pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol-water or acetonitrile-water).

Caption: Experimental workflow for the isolation of benzofuranones.

Structure Elucidation

The definitive identification of the isolated compounds, including the determination of their exact structure as 5,6-Dihydroxybenzofuran-3-one, relies on a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the complete assembly of the molecular structure. The specific chemical shifts and coupling constants for the aromatic and furanone ring protons and carbons are critical for confirming the 5,6-dihydroxy substitution pattern.

-

Table 2: Expected Spectroscopic Data for 5,6-Dihydroxybenzofuran-3-one

| Technique | Expected Data Features |

| HRMS | Molecular formula C₈H₆O₄, with a corresponding high-resolution mass. |

| ¹H NMR | Signals for aromatic protons, a methylene group in the furanone ring, and hydroxyl protons. The substitution pattern would be reflected in the coupling constants of the aromatic protons. |

| ¹³C NMR | Resonances for carbonyl, aromatic, and aliphatic carbons, consistent with the benzofuranone skeleton. |

| 2D NMR | Correlations confirming the connectivity between the aromatic and furanone rings, and the positions of the hydroxyl groups. |

Section 4: Concluding Remarks and Future Directions

While 5,6-Dihydroxybenzofuran-3-one has not yet been reported as a naturally occurring compound, the existence of closely related dihydroxybenzofuranone derivatives in fungi provides a strong rationale for its potential discovery in nature. The biosynthetic machinery for creating such structures is clearly present in these organisms. Future research efforts should focus on the comprehensive screening of diverse fungal genera, particularly from underexplored ecological niches such as marine and endophytic environments. The application of modern metabolomics techniques, coupled with the detailed experimental protocols outlined in this guide, will be instrumental in the potential isolation and characterization of 5,6-Dihydroxybenzofuran-3-one and other novel, bioactive benzofuranones.

References

- Nakayama, T., Sato, T., Fukui, Y., Yonekura-Sakakibara, K., Hayashi, H., Tanaka, Y., Kusumi, T., & Nishino, T. (2001). Aureusidin synthase: A polyphenol oxidase homolog responsible for flower coloration. Archives of Biochemistry and Biophysics, 395(2), 249-254.

-

Wikipedia. (n.d.). Aureusidin synthase. In Wikipedia. Retrieved January 14, 2026, from [Link]

- Nakayama, T. (2002). Enzymology of aurone biosynthesis. Journal of Bioscience and Bioengineering, 94(6), 487-491.

- Ono, E., Fukuchi-Mizutani, M., Nakamura, N., Fukui, Y., Yonekura-Sakakibara, K., Yamaguchi, M., Nakayama, T., Tanaka, Y., & Kusumi, T. (2006). Yellow flowers generated by expression of the aurone biosynthetic pathway. Proceedings of the National Academy of Sciences, 103(29), 11075-11080.

-

Grokipedia. (n.d.). Aureusidin synthase. Retrieved January 14, 2026, from [Link]

- Liu, X., Dong, M., Chen, X., Jiang, M., Lv, Y., & Zhou, J. (2012). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 17(4), 3851-3857.

- Das, S., & Hertweck, C. (2010). Cyclization of aromatic polyketides from bacteria and fungi. Current Opinion in Chemical Biology, 14(6), 740-751.

- Ge, H. M., & Tan, R. X. (2024). Recent progresses in the cyclization and oxidation of polyketide biosynthesis. Current Opinion in Chemical Biology, 83, 102507.

- Lawrence, A. D., & Rader, C. (2020). Polyketide Cyclizations for the Synthesis of Polyaromatics. Chemistry – A European Journal, 26(33), 7346-7354.

- Dias, D. A., Urban, S., & Roessner, U. (2013). Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis.

- Dias, D. A., Urban, S., & Roessner, U. (2013). Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis. Semantic Scholar.

- McDaniel, R., Ebert-Khosla, S., Hopwood, D. A., & Khosla, C. (1995). evidence for temporal, but not regiospecific, control of cyclization of an aromatic polyketide precursor. Journal of the American Chemical Society, 117(26), 6805-6810.

- Kumar, R., & Yusuf, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Advances in Pharmacy and Life sciences Research, 3(1), 1-6.

- Lawrence, A. D., & Rader, C. (2020). Polyketide Cyclizations for the Synthesis of Polyaromatics.

- Hejchman, E., Ostrowska, K., Maciejewska, D., Kossakowski, J., & Courchesne, W. E. (2012).

A Technical Guide to the Biological Activity of 5,6-Dihydroxybenzofuran-3-one and its Derivatives

Introduction

Within the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged heterocyclic structure, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to possess a wide array of pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[1][3][4][5] The introduction of hydroxyl groups onto the benzene ring, particularly in a catechol-like arrangement as seen in 5,6-Dihydroxybenzofuran-3-one, is a critical structural modification that significantly enhances this bioactivity. This enhancement is largely due to the potent radical-scavenging capabilities conferred by the vicinal hydroxyl moieties.

This technical guide provides an in-depth exploration of the biological activities of 5,6-Dihydroxybenzofuran-3-one and its closely related isomers and derivatives. Moving beyond a simple catalogue of effects, this document elucidates the causal relationships between the molecule's structure and its function, details the underlying mechanisms of action, and provides validated experimental protocols for researchers. The focus will be on the foundational antioxidant properties that give rise to its significant anti-inflammatory and neuroprotective potential, offering a comprehensive resource for scientists engaged in drug discovery and development.

Section 1: Potent Antioxidant Activity - The Catechol Core

The defining feature of 5,6-Dihydroxybenzofuran-3-one is the dihydroxy substitution on the aromatic ring, which forms a catechol group. This moiety is the cornerstone of its biological activity, acting as a powerful antioxidant through the donation of hydrogen atoms to neutralize reactive oxygen species (ROS).

Causality and Mechanism of Action

The antioxidant capacity of phenolic compounds is directly related to the number and position of hydroxyl groups.[6][7] Dihydroxy derivatives, such as the isobenzofuranone compounds isolated from the fungus Cephalosporium sp., demonstrate potent radical-scavenging activity.[6] The mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA. The resulting benzofuranone radical is stabilized by resonance, making the parent molecule an effective chain-breaking antioxidant. This activity is crucial, as oxidative stress is an underlying factor in a multitude of pathological conditions.

Caption: Radical Scavenging by 5,6-Dihydroxybenzofuran-3-one.

Quantitative Data: Antioxidant Efficacy

The antioxidant activity of dihydroxy-isobenzofuranone derivatives has been quantified using various assays. The 1,1-diphenyl-2-picryhydrazyl (DPPH) radical-scavenging assay is a common method, with lower EC₅₀ values indicating higher potency.

| Compound | Source Organism | Antioxidant Assay | EC₅₀ (µM) | Reference |

| 4,5,6-trihydroxy-7-methylphthalide | Cephalosporium sp. AL031 | DPPH | 5 | [6] |

| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran | Cephalosporium sp. AL031 | DPPH | 7 | [6] |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | Cephalosporium sp. AL031 | DPPH | 10 | [6] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standardized method for assessing the free radical scavenging activity of test compounds, adapted from established methodologies.[4]

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.

-

Prepare stock solutions of the test compound (e.g., 5,6-Dihydroxybenzofuran-3-one) and a positive control (e.g., Ascorbic Acid or Trolox) in methanol or DMSO at a concentration of 1 mg/mL.

-

Create a series of dilutions from the stock solutions to achieve a range of final concentrations for testing (e.g., 1 to 100 µg/mL).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the various dilutions of the test compound or positive control to the wells.

-

For the blank control, add 100 µL of the solvent (methanol or DMSO) instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Inhibition against the concentration of the test compound.

-

Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of the DPPH radical) from the dose-response curve.

-

Section 2: Anti-inflammatory Effects via Modulation of Key Pathways

Chronic inflammation is intricately linked to oxidative stress. The potent antioxidant nature of 5,6-dihydroxybenzofuranone derivatives provides a strong mechanistic basis for their observed anti-inflammatory activities.

Mechanism of Action

Benzofuran derivatives exert anti-inflammatory effects by intervening in critical inflammatory signaling pathways.[8] This is often achieved by inhibiting the production of pro-inflammatory mediators.

-

Inhibition of Prostaglandin and Nitric Oxide Synthesis: Many benzofuran derivatives inhibit the synthesis of prostaglandin E₂ (PGE₂) and nitric oxide (NO).[9][10] This is accomplished by suppressing the expression and/or activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are upregulated during an inflammatory response, such as that triggered by lipopolysaccharide (LPS) in macrophages.[8][10][11]

-

Upregulation of Heme Oxygenase-1 (HO-1): Some benzofuran derivatives have been shown to upregulate the expression of HO-1, an enzyme with potent anti-inflammatory and cytoprotective properties.[1]

Caption: Inhibition of the LPS-induced inflammatory cascade.

Quantitative Data: Anti-inflammatory Potency

The inhibitory concentration (IC₅₀) values demonstrate the effectiveness of benzofuran derivatives in suppressing the production of key inflammatory mediators in cellular models.

| Compound | Cell Line | Mediator Inhibited | IC₅₀ (µM) | Reference |

| Benzofuran Derivative 1 (from P. crustosum) | RAW 264.7 | Nitric Oxide (NO) | 17.31 | [11] |

| Benzofuran Derivative 3 (from P. crustosum) | RAW 264.7 | Nitric Oxide (NO) | 16.5 | [11] |

| Fluorinated Benzofuran 2 | LPS-treated macrophages | PGE₂ | 1.92 | [10] |

| Fluorinated Benzofuran 3 | LPS-treated macrophages | PGE₂ | 1.48 | [10] |

| Fluorinated Benzofuran 2 | LPS-treated macrophages | Interleukin-6 (IL-6) | 9.04 | [10] |

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol details a robust method to screen for anti-inflammatory activity by measuring NO production.[11]

-

Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compound (5,6-Dihydroxybenzofuran-3-one) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

-

Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubate the plate for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Calculate the percentage inhibition of NO production relative to the LPS-only treated cells and determine the IC₅₀ value.

-

Self-Validation Check: Concurrently perform a cell viability assay (e.g., MTT or resazurin) to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Section 3: Neuroprotective Potential in the Central Nervous System

The dual antioxidant and anti-inflammatory properties of 5,6-dihydroxybenzofuranone derivatives make them compelling candidates for neuroprotective agents, as both oxidative stress and inflammation are key pathological drivers in neurodegenerative diseases.[4][12]

Mechanism of Action

The neuroprotective effects of these compounds are multifactorial, targeting several aspects of neuronal damage.

-

Reduction of Intracellular ROS: In neuronal cell models, such as differentiated SH-SY5Y cells, benzofuran-2-one derivatives have been shown to significantly reduce the levels of intracellular ROS induced by neurotoxic insults like catechol.[13]

-

Induction of Protective Enzymes: A key neuroprotective mechanism is the upregulation of the Nrf2/ARE pathway, which controls the expression of antioxidant enzymes.[12] Specifically, benzofuranones can boost the expression of Heme Oxygenase-1 (HO-1), a well-established neuroprotective enzyme that helps cells adapt to and survive oxidative stress.[13]

-

Protection Against Aβ Toxicity: Natural benzofurans have demonstrated a potent neuroprotective effect against amyloid-β (Aβ) peptide toxicity, a hallmark of Alzheimer's disease. This protection may be mediated by preventing Aβ from binding to the plasma membrane and disrupting intracellular calcium signaling.[14]

Caption: Neuroprotective mechanisms against oxidative insults.

Experimental Protocol: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol provides a framework for evaluating the neuroprotective effects of a compound against an oxidative insult.[13]

-

Cell Differentiation:

-

Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and F12 medium, supplemented with 10% FBS.

-

To induce a neuron-like phenotype, seed cells onto collagen-coated plates or flasks and differentiate them by treating with 10 µM retinoic acid for 5-7 days.

-

-

Induction of Oxidative Stress and Treatment:

-

Pre-treat the differentiated cells with various concentrations of 5,6-Dihydroxybenzofuran-3-one for 24 hours.

-

Induce oxidative stress by exposing the cells to a neurotoxin. For example, add a freshly prepared solution of catechol (final concentration ~100 µM) for an additional 24 hours.[13] Include appropriate vehicle and toxin-only controls.

-

-

Assessment of Cell Viability:

-

Quantify cell viability using the MTT assay. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the resulting formazan crystals in DMSO.

-

Measure the absorbance at 570 nm. Increased absorbance correlates with higher cell viability.

-

-

Assessment of Intracellular ROS (Optional but Recommended):

-

After treatment, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes at 37°C.

-

Wash the cells again to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). A decrease in fluorescence in compound-treated cells compared to toxin-only cells indicates ROS reduction.

-

-

Western Blot for HO-1 Expression (Mechanistic Validation):

-

Lyse the treated cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against HO-1 and a loading control (e.g., β-actin).

-

Incubate with a corresponding secondary antibody and visualize the bands using an appropriate detection system. An increase in the HO-1 band intensity indicates upregulation.

-

Conclusion

5,6-Dihydroxybenzofuran-3-one and its structural analogues represent a class of compounds with significant therapeutic potential, primarily rooted in the potent antioxidant activity of their catechol moiety. This fundamental radical-scavenging ability translates into robust anti-inflammatory effects through the suppression of key mediators like NO and PGE₂, and promising neuroprotective properties by mitigating oxidative stress and upregulating endogenous defense mechanisms such as HO-1. The demonstrated efficacy in validated cellular models positions this scaffold as a valuable lead for the development of novel drugs targeting a spectrum of diseases where oxidative stress and inflammation are central to the pathology, including neurodegenerative disorders and chronic inflammatory conditions. Future research should focus on in vivo efficacy, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize the potency and selectivity of this versatile molecular framework.

References

- 5,6-Dihydroxyisobenzofuran-1(3H)-one| - Benchchem. (n.d.). Benchchem.

- 5-Hydroxybenzofuran-3(2H)-one|Aurone Precursor - Benchchem. (n.d.). Benchchem.

- Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123.

- Thomas, M., et al. (2005). A series of 2(Z)-2-Benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones as inhibitors of chorismate synthase. ResearchGate.

-

PubChem. (n.d.). 5,6-Dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione. PubChem. Retrieved January 14, 2026, from [Link]

-

Liu, J. Y., et al. (n.d.). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules. Retrieved January 14, 2026, from [Link]

-

New Benzofuran Derivatives as an Antioxidant Agent. (n.d.). Pharmacophore. Retrieved January 14, 2026, from [Link]

- 5,6-dihydroxy-1,3-dihydro-2-benzofuran-1-one | TargetMol. (n.d.). TargetMol.

-

Abdel-Aziz, M., et al. (2011). Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. PubMed. Retrieved January 14, 2026, from [Link]

- 3-hydroxy-5,6-dimethoxy-3H-isobenzofuran-1-one synthesis - chemicalbook. (n.d.). Chemicalbook.

-

PubChem. (n.d.). 4,6-dihydroxybenzofuran-3(2H)-one. PubChem. Retrieved January 14, 2026, from [Link]

- CAS 14771-00-7 5,6-DihydroxybenzoFuran-3-one - BOC Sciences. (n.d.). BOC Sciences.

-

In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024). MDPI. Retrieved January 14, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. (n.d.). Informa Medicine. Retrieved January 14, 2026, from [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI. Retrieved January 14, 2026, from [Link]

-

Yu, Q. S., et al. (2005). Syntheses of Tetrahydrofurobenzofurans and Dihydromethanobenzodioxepines From 5-hydroxy-3-methyl-3H-benzofuran-2-one. Rearrangement and Ring Expansion Under Reductive Conditions on Treatment With Hydrides. PubMed. Retrieved January 14, 2026, from [Link]

- (Z)-5,6-dimethoxy-2-(4-methoxybenzylidene) benzofuran-3(2H)-one (1). (n.d.). ResearchGate.

-

Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon (DHC) in mice. (n.d.). Annals of General Psychiatry. Retrieved January 14, 2026, from [Link]

- Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). International Journal of Molecular Sciences. Retrieved January 14, 2026, from [Link]

-

Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). Molecules. Retrieved January 14, 2026, from [Link]

-

Neuroprotective Role of Phytochemicals. (2018). Current Neuropharmacology. Retrieved January 14, 2026, from [Link]

-

Grisar, J. M., et al. (1995). 2,3-Dihydro-1-benzofuran-5-ols as Analogues of Alpha-Tocopherol That Inhibit in Vitro and Ex Vivo Lipid Autoxidation and Protect Mice Against Central Nervous System Trauma. PubMed. Retrieved January 14, 2026, from [Link]

- Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. (n.d.). ResearchGate.

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). Marine Drugs. Retrieved January 14, 2026, from [Link]

- Novel 2,6-disubstituted benzofuran-3-one analogues improve cerebral ischemia/reperfusion injury via neuroprotective and antioxidative effects. (n.d.). ResearchGate.

- A Natural Benzofuran from the Patagonic Aleurodiscus vitellinus Fungus has Potent Neuroprotective Properties on a Cellular Model of Amyloid-β Peptide Toxicity. (2017). Journal of Alzheimer's Disease.

-

Valgimigli, L., et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. European Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

-

A Series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones as Inhibitors of Chorismate Synthase. (2003). Bioorganic & Medicinal Chemistry Letters. Retrieved January 14, 2026, from [Link]

-

Synthesis of the 5,6-dihydroxymorpholin-3-one Fragment of Monanchocidin A. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Gaisina, I. N., et al. (2009). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

- 5-Hydroxyisobenzofuran-1,3-dione | 27550-59-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

Sources

- 1. actascientific.com [actascientific.com]

- 2. researchgate.net [researchgate.net]

- 3. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Role of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A Natural Benzofuran from the Patagonic Aleurodiscus vitellinus Fungus has Potent Neuroprotective Properties on a Cellular Model of Amyloid-β Peptide Toxicity • Publicaciones UDT [publicaciones.udt.cl]

5,6-Dihydroxybenzofuran-3-one antioxidant potential

An In-Depth Technical Guide to the Antioxidant Potential of 5,6-Dihydroxybenzofuran-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Within this family, the benzofuran-3-one scaffold is of particular interest due to its presence in numerous bioactive natural products and its synthetic accessibility. This guide focuses on the antioxidant potential of a specific derivative, 5,6-dihydroxybenzofuran-3-one. The presence of a catechol-like dihydroxy arrangement on the benzene ring suggests a strong potential for free radical scavenging and modulation of cellular oxidative stress pathways, making it a compelling candidate for further investigation in the context of diseases associated with oxidative damage.[4][5]

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the theoretical basis for the antioxidant activity of 5,6-dihydroxybenzofuran-3-one, detailed protocols for its evaluation, and a discussion of its potential therapeutic applications.

Chemical Structure and Synthesis

The antioxidant capacity of phenolic compounds is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl groups.[6] The 5,6-dihydroxy substitution in the benzofuran-3-one core creates an ortho-dihydroxy (catechol) moiety, which is a well-established pharmacophore for potent antioxidant activity due to its ability to readily donate hydrogen atoms and stabilize the resulting phenoxyl radical.

Proposed Synthesis of 5,6-Dihydroxybenzofuran-3-one

While a specific, detailed synthesis for 5,6-dihydroxybenzofuran-3-one is not extensively documented in readily available literature, a plausible synthetic route can be adapted from established methods for analogous benzofuranone structures.[2][7][8] The following protocol outlines a potential synthetic pathway.

Step-by-Step Synthesis Protocol

-

Starting Material: 3,4-Dimethoxyphenol.

-

Reaction with Chloroacetonitrile: The synthesis can commence with the reaction of 3,4-dimethoxyphenol with chloroacetonitrile in the presence of a suitable base to yield an intermediate phenoxyacetonitrile.[2]

-

Hoesch Reaction and Cyclization: Subsequent treatment with a Lewis acid, such as aluminum chloride, and hydrochloric acid would facilitate an intramolecular Hoesch reaction, leading to the formation of the 5,6-dimethoxybenzofuran-3-one core.[2]

-

Demethylation: The final step would involve the demethylation of the methoxy groups to yield the desired 5,6-dihydroxybenzofuran-3-one. This can be achieved using a reagent such as boron tribromide (BBr3).

In Vitro Antioxidant Capacity Assessment

The initial evaluation of a compound's antioxidant potential typically involves a battery of in vitro chemical assays. These assays are designed to measure the compound's ability to scavenge synthetic free radicals through various mechanisms, primarily single electron transfer (SET) and hydrogen atom transfer (HAT).[9][10]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the corresponding pale yellow hydrazine by an antioxidant.[11][12]

Experimental Protocol

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of concentrations of 5,6-dihydroxybenzofuran-3-one in methanol.

-

A positive control, such as Trolox or ascorbic acid, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and the positive control.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[13][14]

Experimental Protocol

-

Reagent Preparation:

-

Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of 5,6-dihydroxybenzofuran-3-one and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

Add 20 µL of each concentration of the test compound or positive control to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate at room temperature for 6 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10]

Experimental Protocol

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Prepare a series of concentrations of the test compound and a positive control.

-

-

Assay Procedure:

-

Add 20 µL of the test compound or positive control to 180 µL of the FRAP reagent in a 96-well plate.

-

Incubate at 37°C for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as ferrous ion equivalents.

-

Expected In Vitro Antioxidant Activity

| Assay | Expected Outcome for 5,6-Dihydroxybenzofuran-3-one | Rationale | Reference Compound (Example IC50/Value) |

| DPPH | Low IC50 value, indicating high scavenging activity. | The ortho-dihydroxy (catechol) moiety is highly effective at donating hydrogen atoms to the DPPH radical.[15] | Quercetin (~5 µM) |

| ABTS | Low IC50 value, indicating high scavenging activity. | The catechol structure is also efficient in reducing the ABTS radical cation through electron donation.[13] | Trolox (~15 µM) |

| FRAP | High FRAP value, indicating strong reducing power. | The electron-donating nature of the dihydroxy substitutions facilitates the reduction of Fe³⁺ to Fe²⁺.[6] | Ascorbic Acid (~2000 µmol Fe²⁺/g) |

Cellular Antioxidant and Cytoprotective Mechanisms

Beyond direct radical scavenging, phenolic antioxidants can exert their effects through the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.[16][17]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from its non-fluorescent precursor in cells challenged with an oxidizing agent.[10][18]

Experimental Protocol

-

Cell Culture:

-

Seed a suitable cell line, such as human neuroblastoma SH-SY5Y cells, in a 96-well plate and allow them to adhere.[19]

-

-

Assay Procedure:

-

Treat the cells with various concentrations of 5,6-dihydroxybenzofuran-3-one for a specified period (e.g., 1-24 hours).

-

Load the cells with a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Induce oxidative stress by adding a pro-oxidant, such as hydrogen peroxide (H₂O₂) or AAPH.

-

-

Data Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

A reduction in fluorescence in the treated cells compared to the control indicates cellular antioxidant activity.

-

Modulation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[20][21] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds, such as those with an α,β-unsaturated carbonyl system present in the benzofuran-3-one core, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[22] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating their expression.

Caption: Proposed activation of the Nrf2-ARE pathway by 5,6-dihydroxybenzofuran-3-one.

Prospective In Vivo Antioxidant Evaluation

To translate in vitro findings to a more physiologically relevant context, in vivo studies are essential. A common approach is to use an animal model of oxidative stress, such as that induced by carbon tetrachloride (CCl₄) or a high-fat diet.

Experimental Design

-

Animal Model: Wistar rats or C57BL/6 mice are commonly used.

-

Treatment Groups:

-

Control group (vehicle only).

-

Oxidative stress group (e.g., CCl₄ administration).

-

Oxidative stress group treated with different doses of 5,6-dihydroxybenzofuran-3-one.

-

Oxidative stress group treated with a standard antioxidant (e.g., N-acetylcysteine or Vitamin E).

-

-

Biochemical Analysis: After the treatment period, blood and tissue samples (e.g., liver, kidney, brain) are collected for the analysis of:

-

Antioxidant Enzyme Activities: Superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

-

Reduced Glutathione (GSH) Levels.

-

Markers of Oxidative Damage: Malondialdehyde (MDA) as an indicator of lipid peroxidation, and protein carbonyl content.

-

Caption: Workflow for in vivo evaluation of antioxidant potential.

Drug Development Considerations

Therapeutic Potential

Given the central role of oxidative stress in the pathophysiology of numerous diseases, a potent antioxidant like 5,6-dihydroxybenzofuran-3-one could have therapeutic applications in:

-

Neurodegenerative Diseases: Such as Alzheimer's and Parkinson's disease, where oxidative damage is a key component of neuronal cell death.[23]

-

Cardiovascular Diseases: Including atherosclerosis, where the oxidation of low-density lipoprotein (LDL) is a critical initiating event.

-

Inflammatory Conditions: Oxidative stress and inflammation are closely linked, and many anti-inflammatory compounds also possess antioxidant properties.[8]

-

Oncology: As an adjuvant to chemotherapy to mitigate oxidative stress-related side effects.

Safety and Toxicity

The toxicological profile of 5,6-dihydroxybenzofuran-3-one has not been specifically reported. However, studies on related furanone derivatives have indicated the potential for toxicity at higher doses, including effects on the gastrointestinal tract and fluid-electrolyte balance.[24] Therefore, a thorough toxicological evaluation, including acute and subchronic toxicity studies, would be a critical step in its development as a therapeutic agent.[3][25] Preliminary in silico ADME/Tox predictions can also provide valuable insights into potential liabilities.[26][27]

Pharmacokinetics

The pharmacokinetic properties of 5,6-dihydroxybenzofuran-3-one are unknown. However, studies on other phenolic compounds suggest that it would likely undergo extensive phase II metabolism, primarily glucuronidation and sulfation, which would affect its bioavailability and in vivo efficacy.[28][29] Pharmacokinetic studies in animal models would be necessary to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

5,6-Dihydroxybenzofuran-3-one is a promising candidate for further investigation as a potent antioxidant agent. Its chemical structure, featuring a catechol moiety within a benzofuran-3-one core, suggests a strong capacity for both direct free radical scavenging and the modulation of cellular antioxidant defense pathways, such as the Nrf2-ARE system. The detailed experimental protocols provided in this guide offer a clear roadmap for the comprehensive evaluation of its antioxidant potential, from initial in vitro screening to more complex cellular and in vivo models. While further research is required to establish its efficacy and safety profile, 5,6-dihydroxybenzofuran-3-one represents a valuable lead structure for the development of novel therapeutics targeting oxidative stress-related diseases.

References

- BenchChem. (2025). Benchmarking the Antioxidant Potential of 5,6-Dimethoxyisobenzofuran-1(3H)

- Okombi, S., Rival, D., Bonnet, S., Mariotte, A. M., Perrier, E., & Boumendjel, A. (2006). Discovery of benzylidenebenzofuran-3(2H)-one (aurones) as inhibitors of tyrosinase derived from human melanocytes. Journal of medicinal chemistry, 49(1), 329–333.

- Venkateswarlu, S., et al. (2017). A simple and green method for the synthesis of aurones by condensation of benzofuranone with aromatic aldehyde in neat water has been developed. Arkivoc, 2017(iv), 303-314.

- Latli, B., & Krewski, D. (1994). Subchronic toxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar rats. Journal of environmental pathology, toxicology and oncology, 13(2), 101–110.

- ResearchGate. (n.d.). Nrf2‐ARE pathway activation induced by compounds 3a and 3b. (a) Nrf2...

- ResearchGate. (2025). Pharmacokinetic properties of trifolirhizin, (–)-maackiain, (–)-sophoranone and 2-(2,4-dihydroxyphenyl)

- ResearchGate. (2025). A series of 2(Z)

- Zhu, Y., et al. (2020). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity, 2020, 9589436.

- (n.d.). DPPH radical scavenging activity (%) = 1- [( Abssample – Absblank)] /( Abscontrol) x 100.

- Al-Duais, M. A., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 26(16), 4819.

- EAS Publisher. (2023).

- Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit.

- ChemicalBook. (n.d.). 3-hydroxy-5,6-dimethoxy-3H-isobenzofuran-1-one synthesis.

- MDPI. (2024).

- Noguchi, N., et al. (1994). 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran: design and evaluation as a novel radical-scavenging antioxidant against lipid peroxidation. Archives of biochemistry and biophysics, 310(2), 329–335.

- MDPI. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry.

- ResearchGate. (2024).

- NIH. (n.d.).

- NIH. (2012).

- PubMed. (2013). 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors bearing benzyl pyridinium moiety.

- PubMed Central. (n.d.). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects.

- Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.

- LOUIS. (n.d.). Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays.

- Amerigo Scientific. (n.d.).

- ResearchGate. (2025).

- PubMed Central. (n.d.). Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents.

- G-Biosciences. (n.d.).

- PubChem. (n.d.). 5,6-Dihydroxy-1,3-dihydro-2-benzofuran-1,3-dione.

- (n.d.).

- Impactfactor. (2024). In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models.

- ResearchGate. (n.d.). Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid.

- PubMed. (n.d.).

- PubMed Central. (n.d.). Genesis and development of DPPH method of antioxidant assay.

- PubMed Central. (n.d.).

- MDPI. (n.d.).

- ResearchGate. (2025). Discovery of Benzylidenebenzofuran-3(2 H )-one (Aurones)

- ResearchGate. (n.d.). Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds?

- Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit.

- PubMed Central. (n.d.).

- NIH. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines.